molecular formula C9H14 B1596462 T-Butylcyclopentadiene CAS No. 41539-65-5

T-Butylcyclopentadiene

Cat. No. B1596462
CAS RN: 41539-65-5
M. Wt: 122.21 g/mol
InChI Key: NWFVDKHZNWEXAD-UHFFFAOYSA-N
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Description

T-Butylcyclopentadiene , also known as 5-tert-butylcyclopenta-1,3-diene , is a chemical compound with the molecular formula C₉H₁₄ . Its average mass is approximately 122.2 Da . This compound features a cyclopentadiene ring substituted with a tert-butyl group.


Synthesis Analysis

Di-tert-butylcyclopentadiene is synthesized by alkylation of cyclopentadiene with tert-butyl bromide under phase-transfer conditions . This reaction introduces the tert-butyl group onto the cyclopentadiene ring.


Chemical Reactions Analysis

T-Butylcyclopentadiene serves as a precursor to various metal complexes. For instance, it is used in the synthesis of the olefin polymerization catalyst (Me₃C)₂C₅H₃TiCl₃ . Its reactivity is influenced by the tert-butyl group, which can participate in substitution reactions and other transformations.

Scientific Research Applications

  • Electrochemical Oxidation in Water Treatment :

    • t-Butylcyclopentadiene has been studied in the context of electrochemical oxidation processes, particularly for the degradation of pollutants like tetracycline in water treatment. The electrochemical oxidation on a Ti/Ti4O7 anode, for example, demonstrated high efficiency and durability, indicating potential applications in treating antibiotic contamination in wastewater (Wang, Zhou, He, Zhang, 2018).
  • Polymer Solar Cells :

    • Research into alternating copolymers of cyclopenta[2,1‐b;3,4‐b′]dithiophene (a related compound) and thieno[3,4‐c]pyrrole‐4,6‐dione for high-performance polymer solar cells has been conducted. This research is indicative of the role t-Butylcyclopentadiene derivatives could play in developing new materials for solar energy applications (Li, Tsang, Du, Scoles, Robertson, Zhang, Toll, Tao, Lu, Ding, 2011).
  • Organometallic Chemistry :

    • t-Butylcyclopentadiene is used in the synthesis of organometallic compounds. For example, research has been conducted on dicyclopentadienyl(t-butyl)lutetium complexes, which are used in various applications including catalysis and materials science (Schumann, Reier, Dettlaf, 1983).
  • Polymer Systems :

    • The compound has been studied in the context of thermally reversible polymer systems, particularly as a model for termination by cyclopentadienylation of olefin polymerization. This indicates its potential use in developing new polymer materials with unique properties (Kennedy, Castner, 1979).
  • Thermal Stability Studies :

    • Studies on the thermal stability of organic peroxides, such as TMCH (1,1-bis(tert-Butylperoxy)-3,3,5-trimethylcyclohexane), which is used in manufacturing processes, have implications for the safe handling and storage of compounds related to t-Butylcyclopentadiene (Chen, Chen, Wang, Chiu, Shu, 2014).

properties

IUPAC Name

1-tert-butylcyclopenta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFVDKHZNWEXAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348260
Record name T-BUTYLCYCLOPENTADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

T-Butylcyclopentadiene

CAS RN

41539-65-5
Record name T-BUTYLCYCLOPENTADIENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYLCYCLOPENTADIENE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In runs 1 through 10, five ml. of 0.025 M dimethylaluminum cyclopentadiene (Me2AlCPD) in chlorobenzene was dispensed by pipette into 20×150 mm test tubes. The tubes were then capped with screw caps fitted with self-sealing gaskets and Teflon® liners. The reaction tubes were placed in a constant temperature bath. After allowing sufficient time for the tubes and contents to attain bath temperature, 0.12 M tert.-butyl chloride solution in chlorobenzene (tBuCl) already at bath temperature was added by syringe fitted with hypodermic needle. After the desired time, the reactions were quenched by the addition of normal-butyl alcohol.
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Synthesis routes and methods II

Procedure details

In runs 1 through 10, five ml. of 0.025M dimethylaluminum cyclopentadiene (Me2AlCPD) in chlorobenzene was dispensed by pipette into 20 × 150 mm test tubes. The tubes were then capped with screw caps fitted with self-sealing gaskets and TeflonR liners. The reaction tubes were placed in a constant temperature bath. After allowing sufficient time for the tubes and contents to attain bath temperature, 0.12 M tert.-butyl chloride solution in chlorobenzene (tBuCl) already at bath temperature was added by syringe fitted with hypodermic needle. After the desired time, the reactions were quenched by the addition of normal-butyl alcohol.
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dimethylaluminum cyclopentadiene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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T-Butylcyclopentadiene
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T-Butylcyclopentadiene
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T-Butylcyclopentadiene
Reactant of Route 4
T-Butylcyclopentadiene
Reactant of Route 5
T-Butylcyclopentadiene
Reactant of Route 6
T-Butylcyclopentadiene

Citations

For This Compound
61
Citations
T Kinoshita, N Murata, R Fujita, Y Yanagi… - Journal of organometallic …, 1994 - Elsevier
… followed by reduction and subsequent dehydration gave tetra-t-butylcyclopentadiene … Dynamic 13C and ‘H NMR spectra (25-140C in THF) for a mixture of each t-butylcyclopentadiene …
Number of citations: 8 www.sciencedirect.com
MA El-Hinnawi, MY El-Khateeb, I Jibril… - … and Reactivity in …, 1989 - Taylor & Francis
… dimers [Fe(ButCSH4)(CO)2]2, I and [Fe(1,3-di-ButCSH3)(CO)2]2,II, were prepared from the reaction of Fe2(CO)9 with t-butylcyclopentadiene, or 1,3-dit-butylcyclopentadiene. …
Number of citations: 30 www.tandfonline.com
R Bartsch, PB Hitchcock, JF Nixon - Journal of the Chemical Society …, 1990 - pubs.rsc.org
Protonation of a 1 : 1 mixture of the anions (P2C3But3)–, 1 and (P3C2But2)–, 2, affords the corresponding di- and tri-phosphacyclopentadienes 3 and 4 which undergo a [4 + 2] …
Number of citations: 4 pubs.rsc.org
ST Abu-Orabi, P Jutzi - Journal of organometallic chemistry, 1987 - Elsevier
… added dropwise to a mixture of 1,3-di-t-butylcyclopentadiene (7.12 g, 40 mmol) in 80 ml of THF … Hafner for providing experimental details for the preparation of di-t-butylcyclopentadiene. …
Number of citations: 21 www.sciencedirect.com
T Leigh - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
… -potassium in either liquid ammonia or organic solvents with n- and s-alkyl halides the alkylcyclopentadienes are obtained in high yield 2 but attempts to prepare t-butylcyclopentadiene …
Number of citations: 41 pubs.rsc.org
ST Abu-Orabi, P Jutzi - Journal of organometallic chemistry, 1988 - Elsevier
… To a solution of 1,3-di-t-butylcyclopentadiene (3.56 g, 20 mmol) in 50 ml of THF at 0 o C was … Hafner for providing experimental details for the preparation of di-t-butylcyclopentadiene. …
Number of citations: 12 www.sciencedirect.com
J Ghanbari, G Khajoei-Nejad, SW Erasmus… - Industrial Crops and …, 2019 - Elsevier
… In general, the organically grown samples presented a higher concentration in safranal, 2(5H)-furanone, phenol, and 1-t-butylcyclopentadiene, whereas acetaldehyde and isobutanal …
Number of citations: 20 www.sciencedirect.com
I Jibril, FT Esmadi, H Al-Masri, L Zsolnai… - Journal of organometallic …, 1996 - Elsevier
… [( t BuC 5 H 4 )Ru(CO) 2 ] 2 (I) and [(1,3-Bu 2 -C 5 H 3 )Ru(CO) 2 ] 2 (II) were prepared from the reaction of Ru 3 (CO) 12 with t-butyl cyclopentadiene or 1,3-di-t-butylcyclopentadiene. …
Number of citations: 22 www.sciencedirect.com
TJ Clark, CM Killian, S Luthra, TA Nile - Journal of organometallic chemistry, 1993 - Elsevier
… the t-butylcyclopentadiene anion. This was formed in situ from 6,6_dimethylfulvene and methyllithium and then reacted with t-butylbromide by refluxing in a mixture of diethylether and …
Number of citations: 30 www.sciencedirect.com
SM George, BK Park, CG Kim… - Bulletin of the Korean …, 2013 - researchgate.net
… of 1,3-di-t-butylcyclopentadiene was prepared in an exactly similar fashion. The sodium salt of the 2,2,6,6-tetramethyl3,5-heptanedione was prepared by modification of the literature …
Number of citations: 6 www.researchgate.net

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